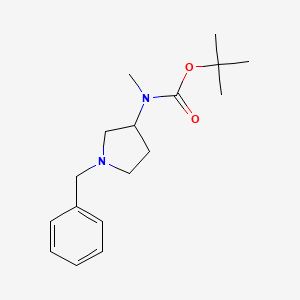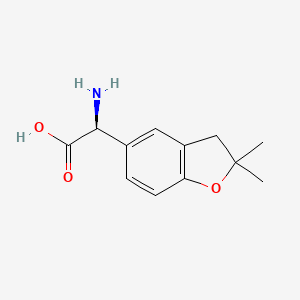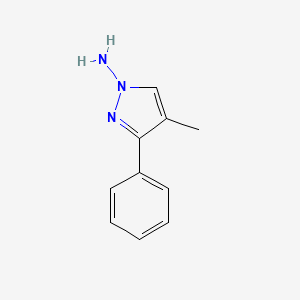![molecular formula C11H15NO4 B12883901 4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid CAS No. 60335-51-5](/img/structure/B12883901.png)
4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid is an organic compound with a complex structure that includes a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid typically involves the condensation of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form an ester. This ester is then reacted with anhydrous acetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the pyrrole ring through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring .
Aplicaciones Científicas De Investigación
4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and fluorescent materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Methyl pyrrole-2-carboxylate: Similar in structure but lacks the additional methyl and pentanoic acid groups.
4,5-Dibromo-1H-pyrrole-2-carboxylate: Contains bromine atoms, which significantly alter its chemical properties.
Uniqueness
Its structure allows for versatile modifications, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
60335-51-5 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
4-methyl-2-(1H-pyrrole-2-carbonyloxy)pentanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-7(2)6-9(10(13)14)16-11(15)8-4-3-5-12-8/h3-5,7,9,12H,6H2,1-2H3,(H,13,14) |
Clave InChI |
JKHMZLLAKFDHRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)OC(=O)C1=CC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)


![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)


![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)


![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
